Ergocorninin
Übersicht
Beschreibung
Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine . It is also a dopamine receptor agonist . It was discovered by Albert Hofmann, the Swiss chemist who created LSD .
Synthesis Analysis
Ergocorninine is a derivative of the crude extract of ergot and later purified, ergocornine . The formation of dihydroergocornine implies the hydrogenation of the double bonds in the lysergic acid .Molecular Structure Analysis
Ergocorninine has a molecular formula of C31H39N5O5 . Its average mass is 561.672 Da and its monoisotopic mass is 561.295105 Da .Chemical Reactions Analysis
Ergocorninine is one of the major ergot alkaloids that can be determined using liquid chromatography–tandem mass spectrometry (LC–MS–MS) . This method involves extraction under alkaline conditions using a mixture of acetonitrile and ammonium carbonate .Physical and Chemical Properties Analysis
Ergocorninine has a density of 1.4±0.1 g/cm3, a boiling point of 858.3±65.0 °C at 760 mmHg, and a flash point of 472.9±34.3 °C . It also has a molar refractivity of 153.0±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
Ergocorninin, wie andere Mutterkornalkaloide, ist dafür bekannt, das Nervensystem zu beeinflussen. Es wird in der neurowissenschaftlichen Forschung eingesetzt, um seine vasokonstriktiven Wirkungen und seine Auswirkungen auf Neurotransmittersysteme zu untersuchen . Forscher nutzen this compound, um seinen Einfluss auf neurologische Pfade und potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen zu verstehen.
Kardiologische Studien
In der Kardiologie sind die vasokonstriktiven Eigenschaften von this compound von Interesse. Es wird verwendet, um Bedingungen des reduzierten Blutflusses in Forschungsmodellen zu simulieren, was dazu beiträgt, die Auswirkungen der Ischämie und das Potenzial für neue Behandlungen von Herzkrankheiten zu untersuchen .
Landwirtschaftliche Anwendungen
This compound wird in der Landwirtschaft auf seine Rolle bei der Mutterkornkontamination von Getreide untersucht. Die Forschung konzentriert sich auf seine Auswirkungen auf die Qualität und Sicherheit der Ernte sowie auf die Entwicklung von Methoden zum Nachweis und zur Quantifizierung seines Vorhandenseins in Lebensmittellieferungen, um Mykotoxikosen zu verhindern .
Pharmakologische Entwicklung
Die pharmakologischen Wirkungen von this compound sind aufgrund seiner strukturellen Ähnlichkeit mit Neurotransmittern bedeutsam. Es wird bei der Entwicklung von Medikamenten eingesetzt, die diese Pfade modulieren können, was möglicherweise zu neuen Behandlungen für verschiedene Erkrankungen führt, darunter Migräne und Bluthochdruck .
Toxikologie
This compound ist Gegenstand toxikologischer Studien aufgrund seines Vorkommens als Mykotoxin in kontaminiertem Getreide. Die Forschung in diesem Bereich zielt darauf ab, die toxischen Wirkungen von this compound auf die menschliche und tierische Gesundheit zu verstehen und sichere Expositionslevel festzulegen .
Lebensmittelindustrie
In der Lebensmittelindustrie werden die antioxidativen Eigenschaften von this compound auf ihr Potenzial untersucht, die Lebensmittelqualität zu erhalten und die Haltbarkeit zu verlängern. Studien untersuchen seine Fähigkeit, vor Oxidation zu schützen und den Nährwert von Lebensmitteln zu erhalten .
Wirkmechanismus
Target of Action
Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids . It primarily targets dopamine receptors, acting as a dopamine receptor agonist .
Mode of Action
Ergocorninine interacts with dopamine receptors, mimicking the action of dopamine, a neurotransmitter that plays several important roles in the brain and body .
Biochemical Pathways
Ergocorninine, like other ergot alkaloids, is thought to modulate diverse functions controlled by the hypothalamus . , a molecule involved in various physiological processes.
Pharmacokinetics
Like other ergot alkaloids, ergocorninine is likely to have complex pharmacokinetic properties that influence its bioavailability
Result of Action
Studies have shown that ergocorninine can have significant effects on pregnancy and fetal development . For example, administration of Ergocorninine during pregnancy has been found to disturb pregnancy and induce fetal malformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ergocorninine. Factors such as diet and nutrition, stress, toxic chemicals, sleep, physical activity, exposure to light, environmental temperature, and air and water quality can all potentially impact the effectiveness of Ergocorninine . For example, exposure to certain toxic chemicals could potentially interfere with Ergocorninine’s interaction with dopamine receptors .
Biochemische Analyse
Biochemical Properties
Ergocorninine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with dopamine receptors, specifically acting as an agonist . This interaction is significant because it mimics the action of dopamine, a neurotransmitter, thereby influencing various physiological processes. Ergocorninine also interacts with other proteins and enzymes involved in neurotransmitter pathways, contributing to its overall biochemical activity.
Cellular Effects
Ergocorninine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a dopamine receptor agonist, ergocorninine can alter the signaling pathways associated with dopamine, leading to changes in gene expression and metabolic activities within the cell . These effects are particularly evident in neuronal cells, where dopamine plays a critical role in transmitting signals.
Molecular Mechanism
The molecular mechanism of ergocorninine involves its binding interactions with dopamine receptors. By acting as an agonist, ergocorninine stimulates these receptors, leading to prolonged dopamine receptor stimulation . This stimulation can result in various downstream effects, including changes in gene expression and enzyme activity. Ergocorninine’s ability to mimic dopamine allows it to influence numerous physiological processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ergocorninine can change over time. Studies have shown that ergocorninine is relatively stable, but its activity can degrade under certain conditions . Long-term exposure to ergocorninine in in vitro or in vivo studies has demonstrated sustained effects on cellular function, particularly in terms of receptor stimulation and gene expression changes.
Dosage Effects in Animal Models
The effects of ergocorninine vary with different dosages in animal models. At lower doses, ergocorninine primarily acts as a dopamine receptor agonist, influencing neurotransmitter pathways . At higher doses, it can exhibit toxic or adverse effects, including vasoconstriction and other physiological changes . These threshold effects highlight the importance of dosage in determining the overall impact of ergocorninine.
Metabolic Pathways
Ergocorninine is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of dopamine and other neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, ergocorninine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of ergocorninine to its target sites, such as dopamine receptors. The distribution of ergocorninine can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
Ergocorninine’s subcellular localization is primarily associated with its activity as a dopamine receptor agonist. It is directed to specific compartments or organelles where dopamine receptors are present . Targeting signals and post-translational modifications play a role in directing ergocorninine to these locations, ensuring its effective interaction with the receptors.
Eigenschaften
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-KMKPOGODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891860 | |
Record name | Ergocorninine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564-37-4 | |
Record name | Ergocorninine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=564-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergocorninine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergocorninine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8α)-12'-hydroxy-2',5'α-diisopropylergotaman-3',6',18-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERGOCORNININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6010ED1B7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main effects of Ergocorninine in biological systems?
A1: Ergocorninine, like other ergot alkaloids, exhibits vasoconstrictive effects. [, ] This means it causes blood vessels to narrow, potentially impacting blood flow and pressure. While often considered less potent than its (R)-epimer, Ergocornine, recent research indicates that Ergocorninine demonstrates notable vasoactivity, prompting a need for its monitoring in food sources. [, ] Additionally, it acts as an "incomplete agonist" at the ergot alkaloid-sensitive receptor in the salivary gland of the tick Amblyomma hebraeum, stimulating fluid secretion but to a lesser extent than full agonists. []
Q2: How does the structure of Ergocorninine compare to other ergot alkaloids?
A3: Ergocorninine is an (S)-epimer of Ergocornine, meaning they share the same molecular formula and weight but differ in the spatial arrangement of atoms around a specific chiral center. [, ] This difference in stereochemistry influences their biological activity. [] For example, Ergocorninine shows weaker prolactin-inhibiting properties compared to Ergocornine, demonstrating the importance of stereochemistry in its pharmacological activity. []
Q3: What analytical techniques are used to detect and quantify Ergocorninine?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry (MS), are widely used for identifying and quantifying Ergocorninine in various matrices, including food and feed. [, , , , ] These methods offer the sensitivity and selectivity needed to detect low levels of Ergocorninine and distinguish it from other ergot alkaloids. [, , ]
Q4: Are there regulations regarding the permissible levels of Ergocorninine in food and feed?
A5: While specific regulations for individual ergot alkaloids like Ergocorninine are under review, the European Union has established a maximum limit for ergot sclerotia in unprocessed cereals (excluding corn and rice). [] This highlights the concern regarding ergot alkaloid contamination in food and feed, emphasizing the need for continuous monitoring and research on their potential health effects. []
Q5: What are the implications of finding Ergocorninine in wheat samples?
A6: The detection of Ergocorninine, alongside other ergot alkaloids, in wheat samples, even at low levels, raises concerns about potential health risks associated with consuming contaminated food products. [] This emphasizes the importance of effective agricultural practices to minimize fungal contamination and the need for sensitive analytical methods for monitoring ergot alkaloids in food and feed. []
Q6: How does the occurrence of Ergocorninine in cereals vary?
A7: The occurrence of Ergocorninine, like other ergot alkaloids, can be highly variable and is influenced by factors such as cereal type, geographical location, and climatic conditions. [, ] Research shows significant variation in ergot alkaloid profiles between different cereal grains and even within the same species grown in different regions. [, ]
Q7: What is the significance of studying the pharmacological properties of Ergocorninine in ticks?
A8: Understanding the interaction of Ergocorninine with receptors in ticks like Amblyomma hebraeum provides insights into potential targets for tick control. [] By characterizing the pharmacological properties of Ergocorninine and its effects on tick physiology, researchers can explore novel approaches to managing tick populations and reducing the transmission of tick-borne diseases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.